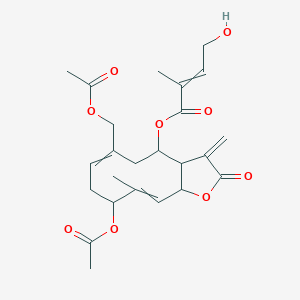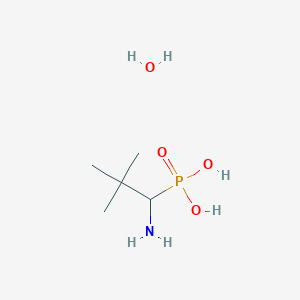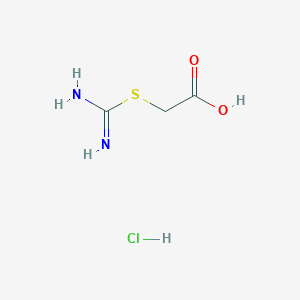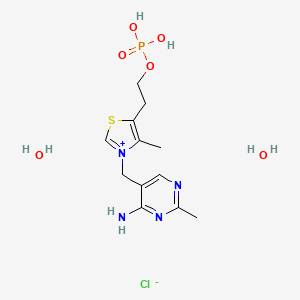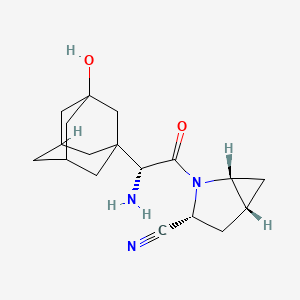
(2'R,2R,cis)-Saxagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Saxagliptin involves the strategic manipulation of beta-quaternary amino acid linkages and the use of vinyl substitution at the beta-position of alpha-cycloalkyl-substituted glycines. This complex synthesis route ultimately led to the discovery of Saxagliptin (BMS-477118) as a stable, and long-acting DPP-IV inhibitor through various stages of chemical modifications and optimizations, demonstrating its efficacy in preclinical models before proceeding to clinical trials (Augeri et al., 2005).
Molecular Structure Analysis
Saxagliptin is characterized by its unique molecular structure, which includes a hydroxyadamantyl compound as a core component. This structural configuration plays a crucial role in its ability to inhibit the DPP-4 enzyme effectively. Carbon-14 labeling studies have been conducted to further understand its molecular structure and pharmacokinetics, providing insights into its metabolic pathways and the formation of active metabolites (Cao et al., 2007).
Chemical Reactions and Properties
Saxagliptin's chemical properties, including its reactions and stability, are significantly influenced by its structure. The synthesis process involves critical steps such as deprotection, amide coupling, dehydration, and final deprotection to achieve the desired compound. Challenges in synthesizing the free base monohydrate form of Saxagliptin due to its propensity to form a cyclic amidine underlie the importance of process modifications to enhance its synthesis robustness (Savage et al., 2009).
Physical Properties Analysis
The physical properties of Saxagliptin, including its solubility, stability, and formulation compatibility, are crucial for its pharmaceutical development. Stability-indicating liquid chromatography methods have been developed to quantify Saxagliptin in pharmaceutical dosage forms, demonstrating its stability under various conditions and ensuring the quality control of the drug in its final formulation (Scheeren et al., 2015).
Chemical Properties Analysis
The chemical stability of Saxagliptin, especially in relation to its interaction with pharmaceutical excipients, is vital for the development of stable and effective formulations. Studies have assessed the compatibility of Saxagliptin with various excipients, indicating its structural compatibility and the absence of significant degradation products when stored under prescribed conditions (Gurav & Bhatia, 2020).
Aplicaciones Científicas De Investigación
Pharmacology and Mechanism of Action
Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances the body's ability to regulate blood sugar levels by increasing incretin levels, which inhibit glucagon release, thereby increasing insulin secretion in a glucose-dependent manner. This mechanism plays a critical role in the management of T2DM. Clinical trials have demonstrated that saxagliptin effectively lowers hemoglobin A1c levels when used as monotherapy or in combination with other antidiabetic agents, without causing significant weight gain or hypoglycemia, making it a favorable option for T2DM management (Borja‐Hart & Whalen, 2010; Jain, 2015).
Combination Therapy
Saxagliptin has been extensively studied for its use in combination with other antidiabetic medications, such as metformin, offering a synergistic effect that significantly improves glycemic control in patients with T2DM. This approach is particularly beneficial for patients inadequately controlled by monotherapy, providing a strategy that leverages the complementary mechanisms of action of the combined drugs to enhance treatment efficacy (Scheen, 2012).
Cardiovascular Safety
The cardiovascular safety profile of saxagliptin has been a focus of several studies, with a large cardiovascular outcomes trial (SAVOR) indicating that saxagliptin does not significantly increase or decrease the risk of major cardiovascular events in patients with T2DM. However, an unexpected finding from this trial was an increased risk of hospitalization for heart failure with saxagliptin, suggesting the need for careful consideration in patients at risk for heart failure (Jain, 2015).
Renal Impairment Considerations
Saxagliptin's pharmacokinetic profile supports its use in patients with varying degrees of renal impairment without the need for significant dose adjustments. This makes saxagliptin a versatile option for the treatment of T2DM in patients with renal challenges, providing a safe and effective treatment pathway without compromising efficacy or safety (Thomas et al., 2016).
Economic Implications
While the primary focus of saxagliptin research has been on its pharmacological benefits, there is also interest in its cost-effectiveness as part of T2DM management strategies. Comparisons with other oral glucose-lowering medications suggest that DPP-4 inhibitors like saxagliptin may offer a favorable balance of efficacy, safety, and cost, especially when used as part of a combination therapy regimen (Garg, 2011).
Propiedades
IUPAC Name |
(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-KJYYUUBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'R,2R,cis)-Saxagliptin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



